(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Overview
Description
“(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride” is a chemical compound with the CAS Number: 1177345-94-6 . It has a molecular weight of 278.18 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.18 . It is a solid at room temperature .Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidinones, are fundamental structural subunits for many important biological molecules like heme and chlorophyll. Their extensive delocalization of nitrogen electrons accounts for their pronounced aromatic character. Pyrrolidinones are nonaromatic cyclic amide systems widely used as intermediates, wetting agents, and solvents with relatively low toxicity. They are crucial in the synthesis of various compounds due to their stability and versatility (Anderson & Liu, 2000).
Synthesis of Lactone–Pyrrolidinone Ring Systems
The synthesis of lactone–pyrrolidinone ring systems is significant in organic chemistry. These systems are important in the construction of complex molecular structures found in natural products like oxazolomycin A and neooxazolomycin (Bennett, Prodger, & Pattenden, 2007).
Hydrolysis and Structural Characterization
2-Pyrrolidinones assist in the hydrolysis of aryltellurium trichlorides, leading to the isolation of monomeric aryltellurium(IV) monohydroxides. This process is important for understanding the structural and chemical properties of these compounds (Misra et al., 2011).
NMR Studies on Tautomerism
Nuclear Magnetic Resonance (NMR) studies on pyrrolidinones, such as 2-Aminopyrrolin-5-one, help understand tautomerism in these compounds, which is crucial for predicting their reactivity and stability in various chemical reactions (Spiessens & Anteunis, 2010).
Synthesis of Chiral Diphosphine Ligands
Pyrrolidinones are used in the synthesis of chiral "pincer" ligands for coordination with metals like rhodium. This has implications in catalysis and the development of new materials (Konrad et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
5-[(pyridin-2-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11-5-4-10(14-11)8-12-7-9-3-1-2-6-13-9;;/h1-3,6,10,12H,4-5,7-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHXMOTTOBDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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